2-Bromo-3-cyano-4-nitrobenzoic acid
Description
2-Bromo-3-cyano-4-nitrobenzoic acid is a polyfunctional aromatic carboxylic acid derivative containing bromine, cyano, and nitro substituents on the benzene ring. These electron-withdrawing groups significantly influence its chemical reactivity, acidity, and physical properties.
Properties
IUPAC Name |
2-bromo-3-cyano-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-7-4(8(12)13)1-2-6(11(14)15)5(7)3-10/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUMCOCOCNFMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituent effects of 2-bromo-3-cyano-4-nitrobenzoic acid with related compounds:
Substituent Effects:
- Acidity: The nitro (-NO₂) and cyano (-CN) groups in 2-bromo-3-cyano-4-nitrobenzoic acid are strong electron-withdrawing groups (EWGs), which enhance the acidity of the carboxylic acid (COOH) group. This compound is expected to have a lower pKa (~1.5–2.0) compared to 4-bromobenzoic acid (pKa ~2.9) and 4-bromo-3-chlorobenzoic acid (pKa ~2.5) .
- Solubility: Increased hydrophobicity from multiple substituents reduces solubility in water compared to simpler bromobenzoic acids.
Physical and Chemical Properties
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